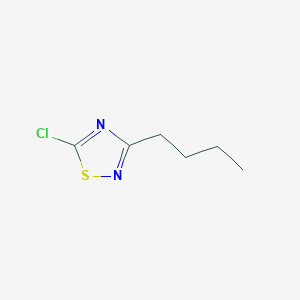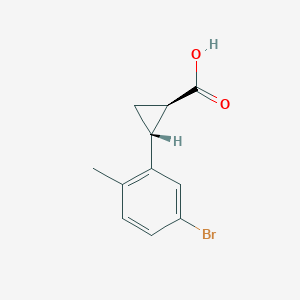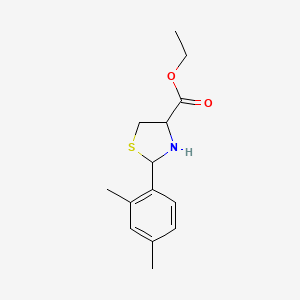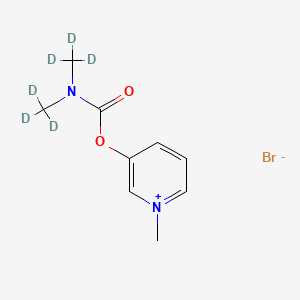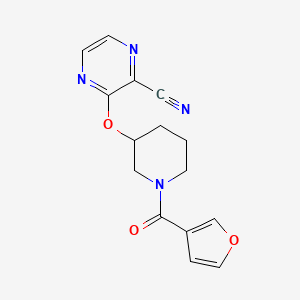![molecular formula C24H26N2OS B2583243 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034294-72-7](/img/structure/B2583243.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a multifaceted chemical compound, exhibiting a complex molecular structure that combines thieno[3,2-c]pyridin, piperidin, and naphthalene groups. This composition renders the compound uniquely positioned in various scientific research applications due to its distinct functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, including the construction of the thieno[3,2-c]pyridin and piperidin moieties, followed by their integration with the naphthalen-1-yl group. Key reagents might include thiophene derivatives, naphthalene-1-carboxylic acid derivatives, and piperidine, under conditions such as catalytic hydrogenation or condensation reactions.
Industrial Production Methods
For industrial-scale production, optimized routes might include the use of high-yield catalysts, solvent systems that facilitate efficient separations, and reaction conditions that maximize product purity and minimize by-products. Advanced techniques like continuous flow synthesis or automated robotic synthesis systems can be employed for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol using reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalen-1-yl group using halogenation or nitration reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Typical conditions involve standard laboratory settings with controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres.
Major Products
Major products of these reactions vary from simple oxidized derivatives to more complex substituted structures, which can further be utilized in creating specialized chemical entities for various applications.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, contributing to the development of new materials and the study of reaction mechanisms.
Biology
In biological research, it may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Industry
Industrial uses include its role as an intermediate in the synthesis of complex organic compounds, potentially influencing polymer production or specialty chemicals.
Mecanismo De Acción
The exact mechanism by which the compound exerts its effects depends on its specific applications. It could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, influenced by the compound's ability to bind or inhibit specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-2-one: : A compound with a slightly different alkyl chain.
2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-phenylethanone: : Features a phenyl group instead of a naphthalen-1-yl group.
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-naphthalen-1-ylethyl)ethanone: : Variations in the positioning of the naphthalen-1-yl group.
Uniqueness
The uniqueness of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone lies in its specific combination of functional groups, which confer distinctive chemical properties and potential biological activities not shared by the similar compounds listed above. This makes it a valuable compound for further exploration in both academic research and industrial applications.
Propiedades
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-24(16-19-6-3-5-18-4-1-2-7-22(18)19)25-12-8-21(9-13-25)26-14-10-23-20(17-26)11-15-28-23/h1-7,11,15,21H,8-10,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCRXXWWIDUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
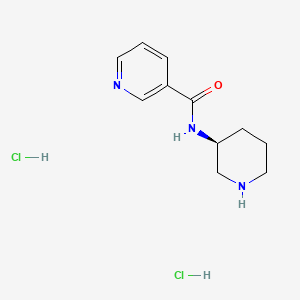

![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)

